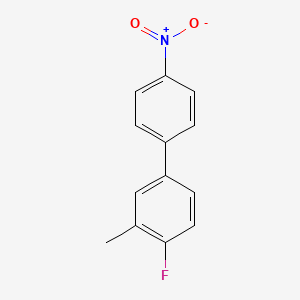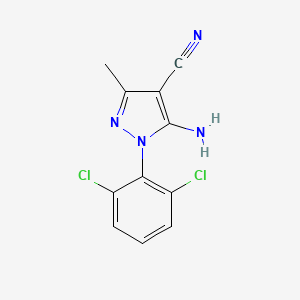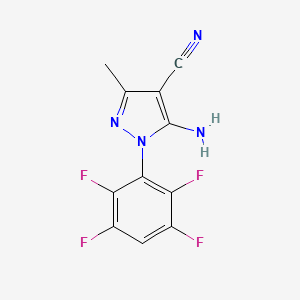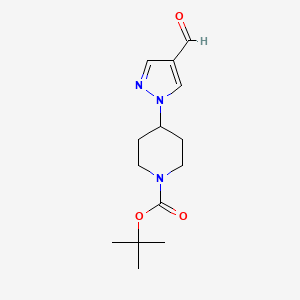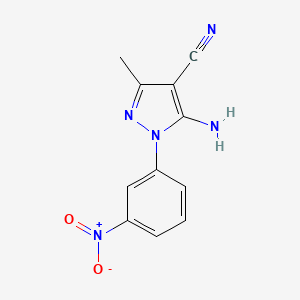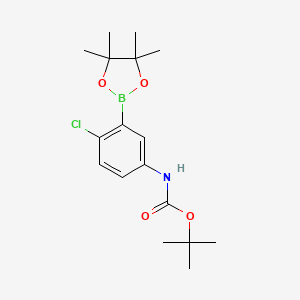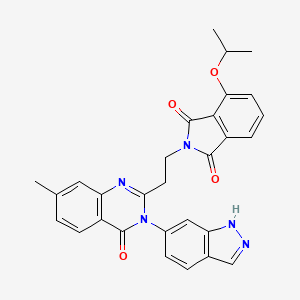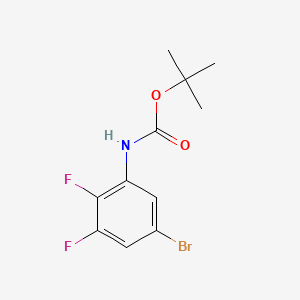
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate is an organic compound with the CAS Number: 1150114-27-4 . It has a molecular weight of 308.12 and its IUPAC name is tert-butyl 5-bromo-2,3-difluorophenylcarbamate .
Synthesis Analysis
This compound is synthesized by reacting tert-butyl bromide with 2,3-difluorophenylcarbamate. It is an important intermediate in organic synthesis and has been used in a variety of laboratory experiments.Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dry, room temperature environment .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate and its derivatives are pivotal intermediates in organic synthesis, offering pathways to various complex molecules. Their utility spans from participating in Diels-Alder reactions as dienophiles or dienes, facilitating the construction of intricate cyclic structures, to serving as key substrates in asymmetric aldol reactions for generating enantiomerically enriched products. These compounds are instrumental in the synthesis of heterocycles, such as hexahydroindolinones and thieno[3,2-b]pyrroles, showcasing their versatility in constructing nitrogen-containing rings, essential in pharmacologically active compounds. Their reactivity is further exemplified in Curtius rearrangement reactions, enabling the conversion of carboxylic acids to tert-butyl carbamates, a reaction pivotal for protecting amine functionalities during synthetic procedures. Additionally, the halogen atoms in these carbamates facilitate the formation of hydrogen and halogen bonds, crucial for the crystalline structure of various compounds, highlighting their importance in materials science (Padwa, Brodney, & Lynch, 2003; Baillargeon et al., 2017; Ghosh, Cárdenas, & Brindisi, 2017; Lebel & Leogane, 2005).
Material and Pharmaceutical Synthesis
The structural attributes of tert-butyl (5-bromo-2,3-difluorophenyl)carbamate derivatives extend their application into material sciences and the pharmaceutical industry. Their introduction into the synthesis of novel protease inhibitors, particularly as building blocks for β-secretase inhibitors, underscores their potential in drug discovery, especially for diseases like Alzheimer's. Furthermore, the derivatives serve as intermediates in the preparation of compounds like omisertinib (AZD9291), indicating their critical role in developing targeted cancer therapies. This showcases the compound's utility in synthesizing biologically active molecules with potential therapeutic applications (Zhao, Guo, Lan, & Xu, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(5-bromo-2,3-difluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(13)9(8)14/h4-5H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJWHFSXMLRKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675119 |
Source


|
| Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |
CAS RN |
1150114-27-4 |
Source


|
| Record name | tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

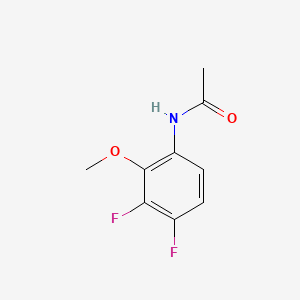
![Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B581237.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)
